3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide
Overview
Description
3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide is a synthetic organic compound Compounds of this nature often find applications in various fields such as medicinal chemistry, organic synthesis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core:
Substitution Reactions: Methoxy and propoxy groups can be introduced via nucleophilic substitution reactions.
Alkylation: The phenylethyl and methyl groups can be added through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide can be used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects. Research may focus on evaluating its potential as a drug candidate.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their specific chemical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide would depend on its specific interactions with molecular targets. This may involve:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(1-methyl-2-phenylethyl)-4-ethoxybenzamide
- 3-methoxy-N-(1-methyl-2-phenylethyl)-4-butoxybenzamide
Uniqueness
The uniqueness of 3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide lies in its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-methoxy-N-(1-phenylpropan-2-yl)-4-propoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-12-24-18-11-10-17(14-19(18)23-3)20(22)21-15(2)13-16-8-6-5-7-9-16/h5-11,14-15H,4,12-13H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQPGBQVSNZFDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NC(C)CC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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